molecular formula C22H18N4O3 B7433175 Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate

Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate

Cat. No. B7433175
M. Wt: 386.4 g/mol
InChI Key: WGLNXWJJDULQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAPC belongs to the class of pyrimidine derivatives and has a molecular weight of 412.47 g/mol.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It also inhibits the replication of HSV and HIV by interfering with their viral DNA synthesis.
Biochemical and Physiological Effects:
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of their growth. It also inhibits the production of inflammatory cytokines, which reduces inflammation. Additionally, Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been shown to have antioxidant properties, which protects cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate in lab experiments is its low toxicity. It has been shown to be safe for use in vivo and in vitro. Additionally, Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is stable under physiological conditions, which makes it suitable for use in biological assays. However, one of the limitations of using Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate. One area of research is the development of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanism of action of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate, which could lead to the discovery of new targets for drug development. Additionally, the development of new methods for synthesizing Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate could lead to the production of more potent and effective derivatives.

Synthesis Methods

Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2-aminopyrimidine with 4-chloro-3-nitroaniline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-chloro-4-(quinolin-4-yloxy)benzoic acid to yield Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate.

Scientific Research Applications

Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-2-28-22(27)21-24-13-11-20(26-21)25-15-6-5-7-16(14-15)29-19-10-12-23-18-9-4-3-8-17(18)19/h3-14H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLNXWJJDULQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)NC2=CC(=CC=C2)OC3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate

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